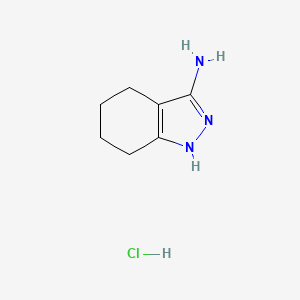

3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride

描述

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H3,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLDWNQEBFRDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376043-30-9 | |

| Record name | 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyclohexanone, followed by cyclization and subsequent amination . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:

Formation of the indazole ring: This step involves the cyclization of hydrazine derivatives with ketones.

Amination: Introduction of the amino group at the desired position.

Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at its amino group or saturated ring system. Key oxidative transformations include:

-

Formation of nitro derivatives via nitric acid (HNO₃) in acetic anhydride, yielding 6-nitro-substituted analogs with 33–65% efficiency under controlled conditions .

-

Oxidative ring expansion using potassium permanganate (KMnO₄) in acidic media, converting the tetrahydroindazole core into oxidized intermediates .

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (65%) | 0°C, acetic anhydride | 6-Nitro-4,5,6,7-tetrahydro-1H-indazole | 33–65% | |

| KMnO₄ | H₂SO₄, 50–60°C | Oxidized indazole derivatives | 40–55% |

Reduction Reactions

Reductive modifications target the amino group or introduce hydrogenation to the ring:

-

Catalytic hydrogenation using palladium/charcoal (Pd/C) reduces nitro groups to amines without affecting the indazole scaffold .

-

Sodium borohydride (NaBH₄) selectively reduces carbonyl intermediates generated during derivatization.

Substitution Reactions

The amino group facilitates nucleophilic substitution, enabling diverse functionalization:

-

Acylation with acetyl chloride introduces acetyl moieties at the 3-position, enhancing solubility for pharmacological studies .

-

Halogenation using phosphorus oxychloride (POCl₃) or bromine (Br₂) yields chloro- or bromo-indazole derivatives .

Table 2: Substitution Reaction Examples

Cyclization and Ring Modification

The compound serves as a precursor for fused heterocycles:

-

Hydrazine-mediated cyclization with cyclohexanone derivatives forms tetracyclic structures under reflux in methanol .

-

Lewis acid-promoted reactions (e.g., BF₃·Et₂O) enable annulation with hydrazones to generate benzo[g]indazole derivatives .

Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes proton transfer:

-

Deprotonation with sodium hydroxide (NaOH) yields the free base, which participates in Suzuki-Miyaura cross-coupling reactions.

-

Salt metathesis with silver nitrate (AgNO₃) exchanges chloride for other counterions (e.g., nitrate) .

Pharmaceutical Intermediates

Derivatives like 3-nitro-4,5,6,7-tetrahydro-1H-indazole (IC₅₀: 5–15 μM against NCI-H460 lung carcinoma) highlight its role in anticancer drug development .

Antibacterial Agents

6-Nitro analogs exhibit activity against Neisseria gonorrhoeae (MIC: 62.5–250 μg/mL) without hemolytic effects .

Mechanistic Insights

-

Radical intermediates are observed in photochemical reactions, confirmed via electron paramagnetic resonance (EPR) .

-

Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitutions at the 3-position due to electron-rich amino groups .

Stability and Reactivity Trends

科学研究应用

Chemistry

3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride serves as a critical building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules. This compound is particularly valuable in the synthesis of indazole derivatives that exhibit diverse chemical behaviors.

Biology

Research indicates that this compound may possess various biological activities:

- Antimicrobial Properties: Studies have shown that indazole derivatives can exhibit antibacterial effects. For instance, some derivatives have demonstrated activity against drug-resistant strains of bacteria.

- Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell proliferation. Specific derivatives have shown promising results in vitro against various cancer cell lines.

Medicine

The therapeutic potential of this compound is being explored for:

- Neurodegenerative Diseases: It may serve as a lead compound for developing drugs targeting conditions like Alzheimer's disease due to its interaction with neurotransmitter systems.

- Anti-inflammatory Effects: Some studies suggest that this compound might inhibit cyclooxygenase enzymes involved in inflammation pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in pharmaceuticals and agrochemicals.

Data Table: Comparison of Indazole Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Indazole derivative | Exhibits potential antimicrobial and anticancer properties |

| 4-Amino-1H-indazole | Aromatic heterocycle | Known for its antipsychotic effects |

| 5-Amino-2-methylindole | Indole derivative | Studied for its role in biological systems |

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound against lung carcinoma cell lines (NCI-H460). The results indicated an IC50 value between 5–15 μM, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research on modified indazoles showed significant antibacterial activity against Neisseria gonorrhoeae, with minimal hemolytic activity observed in human red blood cells . This suggests a favorable safety profile for potential therapeutic use.

作用机制

The mechanism of action of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Amino Group Position

- 3-Amino substitution (target compound): Enhances coordination with transition metals (e.g., Cu(II), Co(II)) due to optimal spatial arrangement, as seen in antimicrobial complexes .

Substituent Effects

- Chloromethyl group (CAS 114538-05-5): Introduces steric hindrance and lipophilicity, which may limit solubility but improve membrane permeability in biological systems .

- Hydrochloride vs. Dihydrochloride salts : Dihydrochloride forms (e.g., CAS 1263078-06-3) exhibit higher aqueous solubility, advantageous for pharmaceutical formulations .

生物活性

3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride is a synthetic compound belonging to the indazole family. It has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

- Molecular Formula: C7H11N3·HCl

- Molecular Weight: 173.65 g/mol

The compound features a saturated five-membered ring system with an amino group at the 3-position, which contributes to its unique chemical behavior and biological activity.

Indazole derivatives, including this compound, are known to interact with various biological targets. The following mechanisms have been proposed based on related compounds:

- Cyclooxygenase Inhibition: Some indazole derivatives inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Human Neutrophil Elastase (HNE) Inhibition: Research indicates that certain indazole derivatives can inhibit HNE, a serine protease implicated in inflammatory diseases and cancer . While specific data on this compound is limited, its structural similarity suggests potential HNE inhibitory activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens; however, specific data on its efficacy and mechanism remains sparse.

Anti-inflammatory Properties

The compound's potential to inhibit COX-2 suggests it may possess anti-inflammatory effects. Indazole derivatives are often explored for their ability to modulate inflammatory pathways.

Anticancer Potential

Indazoles have been investigated for their anticancer properties. The structural characteristics of this compound may allow it to act as a scaffold for developing novel anticancer agents by modifying functional groups to enhance potency against specific cancer types.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Indazole | Aromatic heterocycle | Lacks saturation; primarily studied for anti-inflammatory properties |

| 4-Amino-1H-indazole | Indazole derivative | Exhibits different pharmacological profiles; potential antipsychotic effects |

| 3-Methyl-4,5-dihydro-1H-indazole | Methylated indazole derivative | Alters solubility and bioavailability; studied for CNS effects |

The unique saturated structure of this compound may confer distinct pharmacological properties compared to its unsaturated counterparts.

常见问题

Q. What are the optimal synthetic routes for 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride?

The synthesis typically involves cyclization reactions using solvents like DCM, DMF, or THF under controlled conditions. Key steps include:

- Reagent selection : Use nucleophiles (e.g., hydrazine derivatives) and catalysts tailored for indazole ring formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

- Characterization : Confirm structure via NMR (e.g., δ 1.5–2.5 ppm for tetrahydro protons) and NMR (δ 20–30 ppm for cyclohexane carbons). HRMS or ESI-MS validates molecular weight .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : Focus on resolving peaks for the amino group (δ 4–5 ppm in ) and tetrahydroindazole backbone.

- Mass spectrometry : HRMS with ±2 ppm accuracy confirms molecular formula (e.g., CHN·HCl).

- Solubility profiling : UV-Vis absorbance at λ = 254 nm in pH 7.4 buffer quantifies aqueous solubility .

Q. How is the compound’s purity assessed during synthesis?

- HPLC : Use C18 columns with acetonitrile/water mobile phases (retention time ~8–12 min).

- Melting point analysis : Compare observed values (e.g., 180–185°C) to literature data to detect impurities .

Advanced Research Questions

Q. How can computational methods predict synthetic feasibility for novel derivatives?

- Retrosynthetic analysis : Tools like AI-powered synthesis planners (e.g., Reaxys/Pistachio databases) identify viable precursors and reaction pathways. For example, 4-substituted derivatives require evaluating steric hindrance and electronic effects at the indazole ring .

- DFT calculations : Optimize transition states for cyclization steps to assess energy barriers (e.g., ΔG‡ < 25 kcal/mol indicates feasibility) .

Q. How to resolve contradictions in solubility data across studies?

- Kinetic solvent experiments : Use automated systems (e.g., TECAN IVO) to monitor dissolution rates in phosphate buffers. Adjust pH (4–9) to identify ionizable groups affecting solubility .

- Adsorption studies : Apply Langmuir isotherms to correlate solubility with surface interactions (e.g., ΔG < −20 kJ/mol suggests strong solvent adsorption) .

Q. What experimental designs validate biological activity against enzymes like dihydroorotate dehydrogenase (DHODH)?

- Enzyme assays : Measure IC via UV-Vis monitoring of dihydroorotate oxidation at 300 nm. Compare to reference inhibitors (e.g., brequinar).

- Structure-activity relationships (SAR) : Introduce substituents at the 3-amino position to assess steric/electronic effects on binding. For example, bulky groups (e.g., benzyl) may reduce activity due to DHODH’s narrow active site .

Q. How to analyze adsorption behavior in corrosion inhibition studies?

- Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance () in 1M HCl with/without inhibitors. Higher indicates effective adsorption.

- Monte Carlo simulations : Model inhibitor-metal interactions (e.g., binding energy > −100 kcal/mol on Fe(110) surfaces) to predict inhibition efficiency .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological assay results between in vitro and in vivo models?

Q. What strategies optimize yield in large-scale synthesis?

- DoE (Design of Experiments) : Vary reaction temperature (60–120°C), solvent polarity (logP 1–4), and catalyst loading (1–5 mol%) to identify optimal conditions.

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。